Product packaging for N-((Morpholin-2-YL)methyl) ethanamine(Cat. No.:CAS No. 122894-64-8)

N-((Morpholin-2-YL)methyl) ethanamine

Cat. No.: B053961
CAS No.: 122894-64-8
M. Wt: 144.21 g/mol
InChI Key: DLNHSNNDIIJVDE-UHFFFAOYSA-N
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Description

N-((Morpholin-2-YL)methyl) ethanamine (CAS: 122894-64-8) is a secondary amine with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol . Structurally, it consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via a methylene bridge to an ethylamine group.

Key physicochemical properties:

  • SMILES: CCNCC1CNCCO1
  • InChI Key: DLNHSNNDIIJVDE-UHFFFAOYSA-N
  • Storage: Typically stored at 2–8°C under inert conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B053961 N-((Morpholin-2-YL)methyl) ethanamine CAS No. 122894-64-8

Properties

IUPAC Name

N-(morpholin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-2-8-5-7-6-9-3-4-10-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNHSNNDIIJVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438463
Record name N-[(Morpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-64-8
Record name N-[(Morpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-((Morpholin-2-YL)methyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

N-((Morpholin-2-YL)methyl)ethanamine is characterized by the presence of a morpholine ring, which contributes to its pharmacological properties. The molecular formula is C7H16N2OC_7H_{16}N_2O, and it exhibits significant solubility in aqueous environments due to the morpholine moiety.

The biological activity of N-((Morpholin-2-YL)methyl)ethanamine can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has shown promising results as an inhibitor of checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response. It exhibited over 400-fold selectivity for CHK1 over CHK2 in SW620 colon cancer cells, indicating its potential as a targeted cancer therapeutic .
  • Cell Cycle Arrest : In various studies, N-((Morpholin-2-YL)methyl)ethanamine has been associated with cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies. This was evidenced by its ability to inhibit tubulin polymerization and interfere with microtubule dynamics .
  • Anti-inflammatory Activity : The compound has also demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha. This suggests its utility in treating inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 ValueReference
CHK1 InhibitionSW620 Colon Cancer Cells< 10 nM
Tubulin PolymerizationCell Cycle ArrestLow micromolar range
Anti-inflammatoryTNF-alpha Release0.283 mM
Urease InhibitionEnzymatic Assay3.50–8.05 μM

Case Study 1: Cancer Therapeutics

In a study focused on the optimization of N-((Morpholin-2-YL)methyl)ethanamine derivatives, researchers found that modifications to the morpholine structure enhanced selectivity and potency against CHK1, leading to improved anticancer activity in vitro. These findings suggest that further structural optimization could yield more effective cancer therapeutics .

Case Study 2: Anti-inflammatory Potential

Another investigation assessed the compound's ability to inhibit TNF-alpha release in LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha levels, supporting its role as a potential anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

N-((Morpholin-2-YL)methyl)ethanamine is being investigated for its role as a building block in the development of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drugs aimed at treating neurological disorders and cancer.

Case Studies:

  • Cancer Therapeutics: Research has shown that derivatives of morpholine compounds exhibit significant activity against cancer cell lines. For instance, compounds incorporating the morpholinyl group have been linked to enhanced inhibition of specific cancer pathways, particularly in colon cancer cells where they modulate checkpoint kinase (CHK) activities .

Table 1: Summary of Medicinal Applications

Application AreaDescription
Neurological DisordersPotential for developing agents targeting neurotransmitter systems.
Cancer TreatmentInhibition of CHK pathways and enhancement of chemotherapeutic efficacy.

Organic Synthesis

In organic chemistry, N-((Morpholin-2-YL)methyl)ethanamine serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various reactions, including oxidation and substitution processes.

Key Reactions:

  • Oxidation: Can lead to the formation of carboxylic acids or ketones.
  • Substitution: Facilitates the creation of various substituted derivatives depending on the nucleophile used.

Table 2: Organic Synthesis Applications

Reaction TypeOutcome
OxidationFormation of carboxylic acids/ketones
SubstitutionDiverse substituted derivatives

Material Science

The compound has been explored for its potential applications in material science, particularly in the development of novel materials with specific electronic or optical properties. Its unique structure contributes to the fabrication of innovative devices such as self-standing membranes for electrochemical applications.

Research Insights:

  • Studies have indicated that N-((Morpholin-2-YL)methyl)ethanamine can be incorporated into lithium metal batteries, enhancing ion transport properties when doped with lithium ions.

Table 3: Material Science Applications

Application AreaDescription
Electrochemical DevicesDevelopment of membranes for lithium batteries
Novel MaterialsCreation of materials with tailored electronic properties

Biological Interactions

N-((Morpholin-2-YL)methyl)ethanamine exhibits interactions with various biological receptors and enzymes, which are crucial for understanding its therapeutic potential.

Mechanisms of Action:

  • The compound may influence cell signaling pathways by modulating G-protein coupled receptors (GPCRs), which are essential for cellular communication.
  • It has been noted to interact with cytochrome P450 enzymes, affecting their catalytic activities, which can lead to either inhibition or activation based on the specific isoform involved.

Table 4: Biological Interaction Insights

Interaction TypeEffect on Biological Systems
GPCR ModulationAlters signal transduction pathways
Cytochrome P450 BindingInfluences enzyme activity and metabolism

Comparison with Similar Compounds

NBOMe Derivatives (e.g., 25I-NBOMe, 25B-NBOMe)

Structural Differences :

  • NBOMe compounds (e.g., 25I-NBOMe: C₁₈H₂₂INO₃) feature a phenethylamine backbone substituted with halogenated aryl groups and a methoxybenzyl moiety, whereas N-((Morpholin-2-YL)methyl) ethanamine lacks aromatic substituents .
  • Molecular Weight : NBOMe derivatives (e.g., 413.19 g/mol for 25I-NBOMe) are significantly heavier due to their halogenated aryl groups .

Pharmacological Activity :

  • NBOMe compounds are potent serotonin receptor agonists (5-HT₂ₐ/₂C) with hallucinogenic effects, often associated with severe toxicity and fatalities .
  • No data suggest similar psychoactive properties for this compound, likely due to its lack of aryl substituents critical for receptor binding .

N-Methyl-2-Phenylethylamine

Structural Differences :

  • This compound (C₉H₁₃N) contains a phenyl group directly attached to the ethylamine chain, contrasting with the morpholine ring in the target compound .

Physicochemical Properties :

  • Molecular Weight : 149.23 g/mol (lighter than this compound).

2-(Morpholin-2-YL)ethanamine

Structural Differences :

  • This compound (C₆H₁₄N₂O) replaces the methylene bridge in the target compound with a direct ethyl linkage to the morpholine ring .

Key Data :

  • Molecular Weight : 130.19 g/mol (lighter than the target compound).
  • Synthesis : Likely involves direct alkylation of morpholine-2-amine, differing from the reductive amination route used for the target compound .

Functional Implications :

Tabular Comparison of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity
This compound C₇H₁₆N₂O 144.21 Morpholine + ethylamine Limited data; synthetic intermediate
25I-NBOMe C₁₈H₂₂INO₃ 413.19 Halogenated aryl + methoxybenzyl Potent hallucinogen; high toxicity
N-Methyl-2-phenylethylamine C₉H₁₃N 149.23 Phenyl + ethylamine Neurotransmitter precursor
2-(Morpholin-2-YL)ethanamine C₆H₁₄N₂O 130.19 Morpholine + ethyl linkage Synthetic building block

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Morpholine-2-carbaldehyde (1.0 equiv), ethanamine (1.2 equiv), sodium cyanoborohydride (NaBH3CN, 1.5 equiv).

  • Solvent System : Methanol or ethanol at 25–40°C for 12–24 hours.

  • Yield : 68–75% after purification via column chromatography.

A critical factor in optimizing yield is the use of anhydrous solvents to prevent hydrolysis of intermediates. Substituting NaBH3CN with catalytic hydrogenation (H2, Pd/C) increases stereochemical control but requires elevated pressures (3–5 bar).

Alkylation of Morpholine Derivatives

Alkylation strategies employ morpholine-2-ylmethanol and ethanamine under acidic or basic conditions to form the target compound.

Acid-Catalyzed Alkylation

  • Reagents : Morpholine-2-ylmethanol (1.0 equiv), ethanamine (1.5 equiv), sulfuric acid (H2SO4, 0.1 equiv).

  • Conditions : Reflux in toluene at 110°C for 8 hours.

  • Yield : 62% with distillation purification.

Base-Mediated Alkylation

  • Reagents : Morpholine-2-ylmethyl chloride (1.0 equiv), ethanamine (2.0 equiv), potassium carbonate (K2CO3, 2.0 equiv).

  • Solvent : Dichloromethane (DCM) at 0–5°C for 4 hours.

  • Yield : 58% after aqueous workup.

Base-mediated methods minimize side reactions but require strict temperature control to avoid N-overalkylation.

Catalytic Hydrogenation of Nitrile Intermediates

Catalytic hydrogenation offers a pathway to synthesize the ethanamine moiety directly on the morpholine scaffold.

Procedure Overview

  • Nitrile Formation : React morpholine-2-ylacetonitrile with ethylamine hydrochloride in DCM.

  • Hydrogenation : Use palladium on carbon (Pd/C, 5 wt%) under H2 (50 psi) at 25°C for 6 hours.

  • Purification : Filter through Celite and concentrate under reduced pressure.

Key Data

  • Conversion Rate : >90%.

  • Purity : 98% by HPLC-UV (C18 column, acetonitrile/water).

This method avoids stoichiometric reductants but demands specialized equipment for high-pressure reactions.

Solvent and Catalyst Selection in Industrial Synthesis

Industrial-scale production prioritizes cost-effectiveness and environmental safety.

Case Study: Large-Batch Reactor Synthesis

  • Catalyst : Lewis acids (e.g., ZnCl2) at 0.5–1.0 mol%.

  • Solvent : Water/ethanol biphasic system to enhance mixing and reduce waste.

  • Throughput : 500 kg/batch with 70% yield after continuous distillation.

Environmental Considerations

  • Waste Management : Solvent recovery systems achieve >90% ethanol reuse.

  • Energy Efficiency : Exothermic reactions are coupled with heat exchangers to reduce energy consumption.

Purification and Analytical Characterization

Purification techniques and analytical validation ensure product integrity.

Chromatographic Methods

  • Column Chromatography : Silica gel (230–400 mesh) with DCM/methanol (95:5).

  • HPLC : Retention time = 8.2 min (C18, 254 nm).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3) : δ 3.72–3.68 (m, 4H, morpholine), 2.64 (q, J = 6.8 Hz, 2H, CH2NH), 1.08 (t, J = 6.8 Hz, 3H, CH3).

  • HRMS (ESI+) : m/z calc. for C7H15N2O [M+H]+: 143.1184; found: 143.1189.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination7598High stereoselectivityRequires anhydrous conditions
Acid-Catalyzed Alkyl6295ScalableModerate yield
Catalytic Hydrogen.7098No stoichiometric reductantsHigh-pressure equipment needed

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